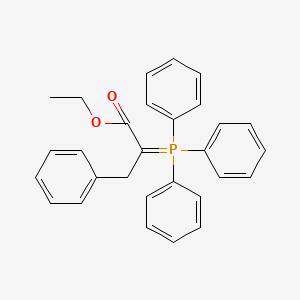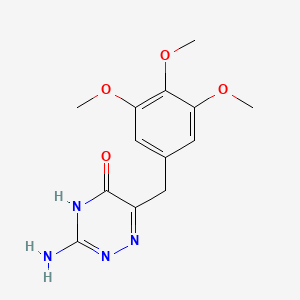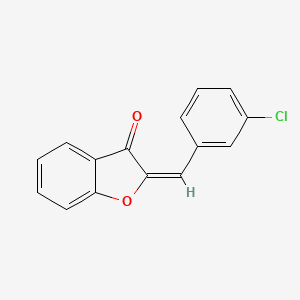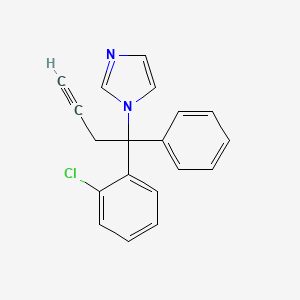![molecular formula C17H17NO2S B12923265 2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide CAS No. 920505-52-8](/img/structure/B12923265.png)
2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and thiophene rings suggests that it may exhibit unique electronic properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the furan ring and the carboxamide group. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the furan-thiophene intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and furan rings may allow the compound to interact with enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is unique due to the combination of furan and thiophene rings in its structure. This dual-ring system may confer distinct electronic properties and biological activities, setting it apart from other thiophene-based compounds .
Propriétés
Numéro CAS |
920505-52-8 |
|---|---|
Formule moléculaire |
C17H17NO2S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C17H17NO2S/c1-11-13-5-3-4-6-16(13)21-15(11)7-9-18-17(19)14-8-10-20-12(14)2/h3-6,8,10H,7,9H2,1-2H3,(H,18,19) |
Clé InChI |
IPGWNLWDWPAOOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=C(OC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


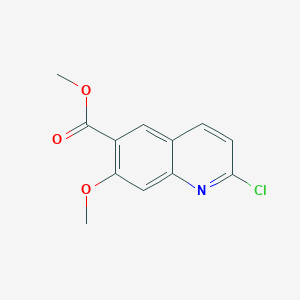
![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)
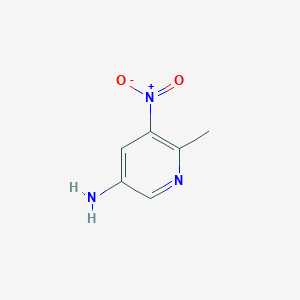


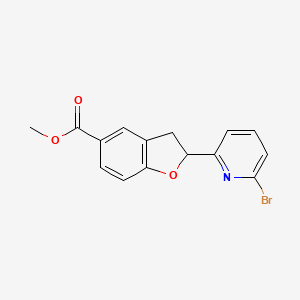
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
